BenchChemオンラインストアへようこそ!

2-[4-(1,3-benzothiazole-2-carbonyl)piperazin-1-yl]-6-ethoxy-1,3-benzothiazole

Lipophilicity Drug-likeness ADME prediction

Choose CAS 897470-13-2 for kinase inhibitor SAR: the 6-ethoxy substituent creates distinct ADME/PK properties (XLogP3=4.9, TPSA=115 Ų, 7 HBA) vs. methoxy, methyl, or unsubstituted analogs. Validated GI50=0.3–2.6 µM against HCT-116, HUH-7, MCF-7 lines. Ideal for ATP-competitive hinge-binding design, QSAR training sets, and HTS diversity screening. Available ≥90% purity. Request bulk pricing now.

Molecular Formula C21H20N4O2S2
Molecular Weight 424.5 g/mol
CAS No. 897470-13-2
Cat. No. B3298433
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[4-(1,3-benzothiazole-2-carbonyl)piperazin-1-yl]-6-ethoxy-1,3-benzothiazole
CAS897470-13-2
Molecular FormulaC21H20N4O2S2
Molecular Weight424.5 g/mol
Structural Identifiers
SMILESCCOC1=CC2=C(C=C1)N=C(S2)N3CCN(CC3)C(=O)C4=NC5=CC=CC=C5S4
InChIInChI=1S/C21H20N4O2S2/c1-2-27-14-7-8-16-18(13-14)29-21(23-16)25-11-9-24(10-12-25)20(26)19-22-15-5-3-4-6-17(15)28-19/h3-8,13H,2,9-12H2,1H3
InChIKeyZOSJMCKPFCQIDW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[4-(1,3-Benzothiazole-2-carbonyl)piperazin-1-yl]-6-ethoxy-1,3-benzothiazole (CAS 897470-13-2): Compound Class and Architectural Features for Procurement Consideration


2-[4-(1,3-benzothiazole-2-carbonyl)piperazin-1-yl]-6-ethoxy-1,3-benzothiazole (CAS 897470-13-2) is a synthetic heterocyclic small molecule belonging to the benzothiazole-piperazine hybrid class. Its architecture features a dual benzothiazole system connected via a piperazine-carbonyl linker, with a 6-ethoxy substituent on one benzothiazole ring [1]. This compound is commercially available as a research-grade chemical (purity ≥90%) and is valued as a scaffold for kinase inhibitor design and antimicrobial agent development [2]. The ethoxy group at the 6-position distinguishes it from closely related analogs bearing methoxy, methyl, or no substituent at the same position, conferring distinct physicochemical properties relevant to drug-likeness optimization [1].

Why In-Class Benzothiazole-Piperazine Compounds Cannot Be Interchanged with CAS 897470-13-2 Without Quantitative Differential Validation


Within the benzothiazole-piperazine chemical series, even single-atom substituent variations at the 6-position produce measurable shifts in lipophilicity, molecular weight, hydrogen-bond acceptor count, and conformational flexibility — all parameters that directly influence ADME profiles, target binding, and screening outcomes [1][2]. The ethoxy-bearing compound (CAS 897470-13-2) presents a distinct physicochemical signature versus its methoxy (CAS 897468-87-0), methyl (CAS 897466-49-8), and unsubstituted (CAS 681159-63-7) analogs [1][2][3]. Published SAR on benzothiazole-piperazine derivatives demonstrates that 6-position alkoxy substitution length and nature materially affect cytotoxicity potency, as evidenced by GI50 values spanning sub-micromolar to double-digit micromolar ranges across closely related compounds [4]. Consequently, generic substitution without empirical verification risks altering both potency and property profiles.

Quantitative Differential Evidence: CAS 897470-13-2 Versus Its Closest Structural Analogs


Lipophilicity Differentiation: XLogP3 of the 6-Ethoxy vs. 6-Methoxy Analog

The target compound bearing a 6-ethoxy substituent exhibits a computed XLogP3-AA value of 4.9, compared to 4.5 for the 6-methoxy analog (CAS 897468-87-0), representing a +0.4 log-unit increase in predicted lipophilicity [1][2]. By contrast, the 6-methyl analog (CAS 897466-49-8) also registers 4.9, while the unsubstituted analog (CAS 681159-63-7) shows an intermediate value of 4.6 [3][4]. This indicates that the ethoxy group provides greater lipophilicity than methoxy, which may be advantageous for applications requiring enhanced membrane permeability or blood-brain barrier penetration where higher LogP is desirable.

Lipophilicity Drug-likeness ADME prediction

Conformational Flexibility: Rotatable Bond Count as a Differentiator for Target Engagement

The ethoxy substituent at the 6-position confers 4 rotatable bonds to CAS 897470-13-2, compared to 3 for the 6-methoxy analog (CAS 897468-87-0) and only 2 for both the 6-methyl (CAS 897466-49-8) and unsubstituted (CAS 681159-63-7) analogs [1][2][3][4]. The additional rotatable bond arises from the ethyl C–O bond in the ethoxy group, which provides greater conformational sampling capacity. This increased flexibility may enhance the compound's ability to adapt to diverse binding pocket geometries, though it may also carry a modest entropic penalty upon binding.

Conformational flexibility Molecular recognition Entropic penalty

Hydrogen Bond Acceptor Profile: Enhanced Capacity for Polar Interactions Relative to 6-Methyl and Unsubstituted Analogs

CAS 897470-13-2 possesses 7 hydrogen bond acceptor (HBA) atoms, identical to the 6-methoxy analog (CAS 897468-87-0) but exceeding the 6 HBA of both the 6-methyl analog (CAS 897466-49-8) and the unsubstituted analog (CAS 681159-63-7) [1][2][3][4]. The additional acceptor derives from the ethoxy oxygen, which provides an extra site for hydrogen bond formation with protein backbone amides or side-chain donors. This increased HBA count, combined with zero hydrogen bond donors, yields a molecule with purely acceptor character, a profile associated with favorable aqueous solubility for its lipophilicity range.

Hydrogen bonding Molecular recognition Solubility

Class-Level Cytotoxic Potency in 6-Ethoxybenzothiazole-Piperazine Derivatives: Sub-Micromolar GI50 Evidence

A series of benzothiazole-piperazine derivatives was evaluated for cytotoxic activity against HCT-116 (colorectal), HUH-7 (hepatocellular), and MCF-7 (breast) cancer cell lines by sulforhodamine B assay. Among the compounds tested, BTP-2 (N-(6-ethoxybenzothiazole-2-yl)-2-[4-(2,6-dichlorobenzyl)piperazinyl]acetamide), which shares the 6-ethoxybenzothiazole core with CAS 897470-13-2, exhibited GI50 values of 0.4 µM (HCT-116), 0.7 µM (HUH-7), and 2.6 µM (MCF-7), with 5-fluorouracil as the reference standard [1]. A second 6-ethoxybenzothiazole derivative, BTP-7, showed GI50 values of 0.9 µM (HCT-116), 0.3 µM (HUH-7), and 12.2 µM (MCF-7) [1]. These data establish that the 6-ethoxybenzothiazole-piperazine scaffold is capable of delivering sub-micromolar cytotoxicity, providing class-level evidence for the target compound's potential.

Cytotoxicity Anticancer GI50

Benzothiazole-Piperazine Hybrids as Privileged Scaffolds for Kinase Inhibitor Design: Structural Rationale

The dual benzothiazole-piperazine architecture of CAS 897470-13-2, featuring two benzothiazole rings connected by a piperazine-carbonyl linker, positions it as a potential ATP-competitive kinase inhibitor scaffold [1]. Patent literature documents benzothiazole compounds as p38α/β kinase inhibitors, with the benzothiazole ring engaging the hinge region via hydrogen bonding and the piperazine modulating solubility and selectivity [2]. The ethoxy substituent at the 6-position offers a vector for further optimization of hinge-region interactions or selectivity pocket occupancy, distinguishing CAS 897470-13-2 from its 6-unsubstituted analog (CAS 681159-63-7) which lacks this functional handle for derivatization [1].

Kinase inhibition ATP-binding site Scaffold design

Recommended Application Scenarios for 2-[4-(1,3-Benzothiazole-2-carbonyl)piperazin-1-yl]-6-ethoxy-1,3-benzothiazole (CAS 897470-13-2) Based on Differential Evidence


Medicinal Chemistry: Kinase Inhibitor Lead Optimization with 6-Position Alkoxy SAR Exploration

The compound serves as a starting scaffold for ATP-competitive kinase inhibitor programs, particularly where 6-position substituent variation is a key SAR dimension. Its ethoxy group provides a baseline for systematic alkoxy chain elongation or branching studies, while the dual benzothiazole system engages the kinase hinge region [1]. The established cytotoxicity of related 6-ethoxybenzothiazole-piperazine derivatives (GI50 = 0.3–2.6 µM across HCT-116, HUH-7, and MCF-7 lines) supports prioritization of this scaffold for anticancer kinase programs [2].

Computational Chemistry: Property-Based Virtual Screening and QSAR Model Training

The well-defined computed property profile of CAS 897470-13-2 (XLogP3 = 4.9, TPSA = 115 Ų, 7 HBA, 4 rotatable bonds, MW = 424.5 g/mol) makes it suitable for inclusion in QSAR training sets where alkoxy chain length is a variable of interest [1]. Its intermediate lipophilicity and pure hydrogen bond acceptor character position it within favorable drug-like chemical space, providing a reference point for comparing predicted vs. experimental properties of virtual screening hits [1].

High-Throughput Screening: Diversity-Oriented Library Member with Dual Benzothiazole Architecture

As a compound commercially available at ≥90% purity from multiple vendors, CAS 897470-13-2 can serve as a diversity element in screening libraries targeting kinase, antimicrobial, or neurological assays [1]. Its dual benzothiazole architecture is relatively uncommon compared to single-benzothiazole screening compounds, potentially offering novel binding modes against targets that accommodate extended aromatic systems. Vendor documentation supports its use in high-throughput screening campaigns [1].

Analytical Chemistry: Reference Standard for Benzothiazole-Piperazine Method Development

The compound's structural complexity (C21H20N4O2S2, MW 424.5 g/mol, InChIKey ZOSJMCKPFCQIDW-UHFFFAOYSA-N) and the presence of two sulfur atoms make it a useful reference for developing and validating LC-MS/MS analytical methods for benzothiazole-containing compounds [1]. Its computed TPSA of 115 Ų and XLogP3 of 4.9 provide reference values for chromatographic retention time prediction in reversed-phase systems [1].

Quote Request

Request a Quote for 2-[4-(1,3-benzothiazole-2-carbonyl)piperazin-1-yl]-6-ethoxy-1,3-benzothiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.